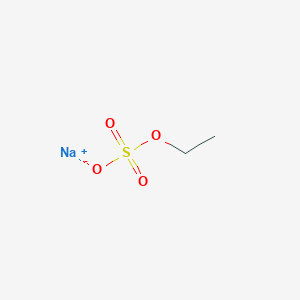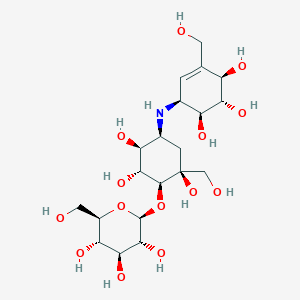![molecular formula C14H17ClO3 B027527 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 126991-59-1](/img/structure/B27527.png)
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Übersicht
Beschreibung
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a compound with potential applications in various fields such as organic chemistry and material science. It is recognized for its unique molecular structure, which contributes to its diverse chemical properties and reactivity.
Synthesis Analysis
The synthesis of related compounds, such as 1,4-Dioxaspiro[4.5]decan-8-one, has been achieved through methods like selective deketalization in acidic solutions, demonstrating a high yield and efficiency under optimized conditions (Zhang Feng-bao, 2006). Other synthetic methods include sonochemical methods in the presence of catalysts, as demonstrated in the synthesis of derivatives from oleic acid (Y. S. Kurniawan et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate has been studied through single-crystal X-ray diffraction, revealing complex structural conformations and interactions (Wang et al., 2011).
Chemical Reactions and Properties
Compounds in this class have shown reactivity in various chemical reactions, often resulting in the formation of novel compounds with potential applications in fields like material science. For example, the synthesis of organic nonlinear optical materials from similar compounds demonstrates the versatility of these substances in advanced applications (K. Kagawa et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Chemicals
It is used in the synthesis of ketonic products like 3-ethenyl-4-methyl-cyclohex-2-en-1-one, demonstrating its utility in organic chemistry synthesis processes (Burge, Collins, & Reitze, 1983).
Formation of Acetal and Thioacetal
This compound is useful in acetal and thioacetal formation, illustrating its role in specific organic synthesis pathways (Kende & Fludzinski, 2003).
Antihypertensive Activity
It has shown potential antihypertensive activity, indicating its potential use in medical research and drug development (Caroon et al., 1981).
Synthesis of Pharmaceutical Intermediates
As a bifunctional synthetic intermediate, it is utilized in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Supramolecular Arrangements
The compound plays a role in studying the effects of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).
Chemical Research
It is involved in studying reactions like the double-Mannich condensation reaction and related compounds (Becker & Flynn, 1992).
Nonlinear Optical Material
This compound is used in nonlinear optical devices, such as frequency doublers of laser diodes in the blue region, demonstrating its significance in materials science and optics (Kagawa et al., 1994; Sagawa et al., 1993).
Potential Biolubricant
Its derivatives are being explored as potential biolubricant candidates, showing its application in environmental and industrial chemistry (Kurniawan et al., 2017).
Antibacterial Activity
Certain derivatives exhibit excellent in vitro antibacterial activity against various bacterial strains, indicating its potential in antimicrobial research (Natarajan et al., 2021).
Study of Radical Cations
While not directly an application, this compound has been used to study the reactivity of radical cations in photosensitized irradiation processes, contributing to a deeper understanding of chemical reactions under specific conditions (Arnold, Lamont, & Perrott, 1991).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPILSHSOLNVPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Cl)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562249 | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
CAS RN |
126991-59-1 | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














